Product packaging for 6-Methyl-5-nitropyridine-2,3-diamine(Cat. No.:CAS No. 1421494-27-0)

6-Methyl-5-nitropyridine-2,3-diamine

Cat. No.: B1377785
CAS No.: 1421494-27-0
M. Wt: 168.15 g/mol
InChI Key: JMGFXLGFIQDUTK-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridine-2,3-diamine (CAS 1421494-27-0) is a valuable diaminonitropyridine derivative serving as a critical synthetic intermediate in medicinal and organic chemistry. With a molecular formula of C 6 H 8 N 4 O 2 and a molecular weight of 168.15 g/mol, this compound is primarily recognized for its role as a precursor in the synthesis of complex heterocyclic systems . Its significant research value is demonstrated in the construction of imidazo[4,5-b]pyridine scaffolds, which are key structural motifs in nucleoside chemistry . Specifically, this diamine is condensed with triethyl orthoformate to form this fused bicyclic core, which is subsequently glycosylated to create novel 1-deazanebularine analogues investigated for their activity as adenosine deaminase (ADA) inhibitors . The electron-withdrawing nitro group and the two amino groups on the pyridine ring make it a versatile building block, enabling further functionalization through reduction and cyclization reactions to access a diverse array of nitrogen-rich heterocycles with potential bioactivity . As a member of the nitropyridine family, it exemplifies the use of these compounds as readily available precursors for developing molecules with targeted biological activities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O2 B1377785 6-Methyl-5-nitropyridine-2,3-diamine CAS No. 1421494-27-0

Properties

IUPAC Name

6-methyl-5-nitropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGFXLGFIQDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitropyridine-2,3-diamine typically involves the nitration of 6-methylpyridine-2,3-diamine. One common method includes the use of nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-5-nitropyridine-2,3-diamine finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amino groups may also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Molecular Formulas :

  • 6-Methyl-5-nitropicolinic acid: C₇H₆N₂O₅
  • 6-Methyl-5-nitropyridin-2-ol: C₆H₆N₂O₃
  • Structural Differences :
    • 6-Methyl-5-nitropicolinic acid : Carboxylic acid substituent at the 2-position.
    • 6-Methyl-5-nitropyridin-2-ol : Hydroxyl group at the 2-position.

Benzo[g]quinoxaline Derivatives

Example: 2,4-Disubstituted benzo[g]quinoxalines (e.g., compound 3 in )

  • Structural Differences: Larger aromatic system with fused benzene and quinoxaline rings.
  • Functional Similarities : Presence of diamine groups enables interactions with biological targets.
  • Biological Activity: Demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ in submicromolar range) via apoptosis induction (Bax activation, Bcl2 downregulation) .

Data Tables

Table 1. Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Commercial Status
This compound C₆H₈N₄O₂ 168.16 6-CH₃, 5-NO₂, 2,3-NH₂ Not reported Discontinued
5-Nitropyridine-2,3-diamine C₅H₆N₄O₂ 154.13 5-NO₂, 2,3-NH₂ Research applications Available
6-Methyl-5-nitropicolinic acid C₇H₆N₂O₅ 198.13 6-CH₃, 5-NO₂, 2-COOH Not specified Not disclosed
Benzo[g]quinoxaline derivatives Variable ~300–400 2,4-disubstituted Anticancer (MCF-7 cells) Experimental

Biological Activity

6-Methyl-5-nitropyridine-2,3-diamine is a heterocyclic organic compound characterized by its unique arrangement of functional groups, including a nitro group and two amino groups on a pyridine ring. This compound has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₈N₄O₂. The presence of the nitro group at the 5-position and amino groups at the 2 and 3 positions enhances its electrophilic character, making it susceptible to nucleophilic attack. This unique structure influences its reactivity and biological properties significantly.

Target Interactions:
this compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit adenosine deaminase, an enzyme involved in purine metabolism. This inhibition can affect cellular processes such as cell signaling and gene expression.

Biochemical Pathways:
The compound participates in several biochemical reactions that can lead to the formation of various products:

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Formation of corresponding amines.
  • Substitution: Formation of substituted pyridine derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • A study evaluating the interaction of nitropyridine derivatives with biological targets found that this compound exhibited significant binding affinity with certain enzymes involved in disease pathways. This suggests its potential role as an enzyme inhibitor in therapeutic applications.
  • Another investigation into the synthesis of novel compounds based on this structure revealed promising antimicrobial and anticancer activities, indicating that modifications to the nitropyridine framework could enhance biological efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural characteristics and potential biological activities:

Compound NameStructural CharacteristicsUnique Features
This compound Nitro group at 5-position; amino groups at 2 & 3Enhanced reactivity; potential for diverse biological activities
5-Nitropyridin-2,3-diamine Similar amino/nitro groups but lacks methylPotentially different biological activity
6-Methylpyridin-2-one Lacks nitro groupMore stable but potentially less reactive
4-Amino-3-methylpyridine Different amino group positioningDifferent reactivity due to position change

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Methyl-5-nitropyridine-2,3-diamine, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Start with nitration of pyridine derivatives under controlled acidic conditions (e.g., nitric acid and sulfuric acid) to introduce the nitro group, followed by regioselective reduction of the nitro group to an amine using hydrogen gas with a palladium catalyst .

  • Reactor design : Use batch reactors with temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .

  • Optimization : Apply factorial design to test variables like temperature, catalyst loading, and reaction time. For example, a 2³ factorial design can identify dominant factors affecting yield .

    • Data Table : Example factors for optimization in nitration reactions:
FactorLow LevelHigh Level
Temperature (°C)6080
HNO₃ concentration (%)6585
Reaction time (hr)48

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Methodology :

  • Safety protocols : Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation or skin contact. Implement emergency wash stations and spill containment kits .
  • Stability testing : Store the compound in airtight containers under nitrogen at 2–8°C. Monitor decomposition via FT-IR or GC-MS to detect harmful byproducts like nitrogen oxides .

Q. What analytical techniques are suitable for characterizing this compound and verifying purity?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy : Compare NMR (¹H, ¹³C) and IR spectra with reference data from structurally similar compounds (e.g., 3-nitro-1,2-phenylenediamine, mp 157–161°C) .
  • Mass spectrometry : Confirm molecular weight (153.13 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

  • Methodology :

  • Molecular modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict reaction pathways and identify intermediates. Compare simulated IR spectra with experimental data to validate hypotheses .
  • Data integration : Leverage cheminformatics platforms (e.g., Schrödinger Suite) to cross-reference experimental results with databases of nitroaromatic compounds, isolating anomalies in reactivity or stability .

Q. What strategies optimize the compound’s derivatization for biological activity studies?

  • Methodology :

  • Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., replacing methyl groups with halides or methoxy groups) .
  • Biological assays : Screen derivatives for antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus) and cytotoxicity testing via MTT assays on cancer cell lines .
  • Structure-activity relationship (SAR) : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How do environmental factors (pH, solvents) influence the compound’s reactivity in catalytic systems?

  • Methodology :

  • Kinetic studies : Conduct pH-dependent reactions (pH 3–9) in buffered solutions, monitoring reaction rates via UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMF) often enhance nitro-group reduction efficiency .
  • Catalyst screening : Test transition-metal catalysts (Pd/C, Raney Ni) under varying solvent polarities to optimize selectivity for amine formation .

Methodological Resources

  • Experimental design : Orthogonal arrays for multifactor optimization .
  • Data validation : Cross-referencing spectral libraries (e.g., NIST Chemistry WebBook) and computational predictions .
  • Safety compliance : Adherence to OSHA and ACS guidelines for hazardous compound handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5-nitropyridine-2,3-diamine
Reactant of Route 2
6-Methyl-5-nitropyridine-2,3-diamine

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